molecular formula C9H14O2 B069325 Methyl 5-ethylcyclopentene-1-carboxylate CAS No. 182683-18-7

Methyl 5-ethylcyclopentene-1-carboxylate

Cat. No. B069325
M. Wt: 154.21 g/mol
InChI Key: OBVUPEBZMYASCM-UHFFFAOYSA-N
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Description

Methyl 5-ethylcyclopentene-1-carboxylate is a chemical compound that has been widely studied for its potential applications in various fields. It is a cyclic ester that is used as a starting material for the synthesis of other compounds. In

Scientific Research Applications

Methyl 5-ethylcyclopentene-1-carboxylate has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. It is used as a starting material for the synthesis of other compounds, such as chiral auxiliaries, pharmaceuticals, and agrochemicals.

Mechanism Of Action

The mechanism of action of Methyl 5-ethylcyclopentene-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions, such as Michael additions and Diels-Alder reactions. It can also undergo ring-opening reactions to form other compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Methyl 5-ethylcyclopentene-1-carboxylate. However, it has been shown to have low toxicity and is not considered to be harmful to human health.

Advantages And Limitations For Lab Experiments

Methyl 5-ethylcyclopentene-1-carboxylate has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility in reactions. However, it also has some limitations, such as its instability in the presence of water and its low reactivity in certain reactions.

Future Directions

There are several future directions for research on Methyl 5-ethylcyclopentene-1-carboxylate. These include the development of new synthetic methods, the exploration of its potential applications in materials science, and the investigation of its mechanism of action in various reactions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Methyl 5-ethylcyclopentene-1-carboxylate is a versatile and widely studied compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of Methyl 5-ethylcyclopentene-1-carboxylate involves the reaction of ethyl cyclopentadiene carboxylate with methyl vinyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method has been widely used in the synthesis of other compounds.

properties

CAS RN

182683-18-7

Product Name

Methyl 5-ethylcyclopentene-1-carboxylate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 5-ethylcyclopentene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-7-5-4-6-8(7)9(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

OBVUPEBZMYASCM-UHFFFAOYSA-N

SMILES

CCC1CCC=C1C(=O)OC

Canonical SMILES

CCC1CCC=C1C(=O)OC

synonyms

1-Cyclopentene-1-carboxylicacid,5-ethyl-,methylester(9CI)

Origin of Product

United States

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